2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
CAS No.: 71821-98-2
Cat. No.: VC2291874
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71821-98-2 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | BDWFFUPISWVWNI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Introduction
Chemical Identity and Properties
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound with well-defined chemical properties and structural characteristics. This section details its fundamental chemical identity parameters.
Basic Chemical Information
The compound is formally identified by its CAS number 71821-98-2 and has a molecular formula of C13H16O3. With a molecular weight of 220.26 g/mol, it features a carbon backbone with specific functional groups that determine its chemical behavior . The IUPAC name for this compound is 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid, which systematically describes its structure .
Structural Characteristics
The molecular structure of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is characterized by several key features. It contains a dimethyl group and a 4-methylphenyl group attached to a butyric acid backbone. This arrangement creates a compound with unique chemical reactivity and physical properties. The structure can be represented using various notations, including:
| Structural Representation | Notation |
|---|---|
| Standard InChI | InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
| Standard InChIKey | BDWFFUPISWVWNI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
The compound features an aromatic ring with a methyl substituent, a ketone group, and terminates with a carboxylic acid group, creating its characteristic reactivity profile .
Synthesis and Preparation Methods
The preparation of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid involves sophisticated organic synthesis techniques that require precise control of reaction conditions.
Synthetic Routes
The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions starting from simpler aromatic precursors. These reactions often require catalysts and controlled reaction conditions to achieve high yields and purity. The process may involve several intermediate compounds before the final product is obtained.
Industrial Production Considerations
For larger-scale production, continuous flow reactors may be employed to enhance efficiency and minimize environmental impact. These methods often incorporate green chemistry principles to reduce waste and energy consumption. The industrial synthesis routes are designed to maximize yield while maintaining cost-effectiveness and environmental sustainability.
Comparative Analysis with Related Compounds
Comparing 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid with structurally similar compounds provides valuable insights into its unique chemical properties and potential applications.
Structural Comparisons
A closely related compound is 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid, which has a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol. The key structural difference is the presence of a methoxy group and an additional methyl group on the phenyl ring. This difference affects the compound's polarity, solubility, and potential reactivity.
Another related compound is 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, which contains a fluoro substituent instead of the methyl group . These structural variations result in different chemical and physical properties among the compounds.
Property Variations
The following table compares key properties of these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | C13H16O3 | 220.26 | Methyl group on phenyl ring |
| 2,2-Dimethyl-4-(4-methoxy-2-methylphenyl)-4-oxobutyric acid | C14H18O4 | 250.29 | Methoxy group and methyl group on phenyl ring |
| 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid | C13H15FO3 | ~238.26 | Fluoro and methyl groups on phenyl ring |
These structural differences influence the compounds' physicochemical properties, including solubility, reactivity, and potential biological activity .
Research Applications
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid has specific applications in research and development contexts, particularly in organic synthesis and as a precursor in various chemical processes.
Laboratory Use
The compound is primarily used in research and development settings by technically qualified individuals. It serves as an important reagent or intermediate in organic synthesis, particularly in the creation of more complex molecular structures. Its reactivity profile makes it valuable for specific chemical transformations in laboratory settings.
Analytical Identification Methods
Various analytical techniques can be employed to identify and characterize 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid in research and quality control contexts.
Spectroscopic Methods
Spectroscopic techniques commonly used for identification include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
These methods provide confirmation of the molecular structure and purity of the compound. The characteristic spectral patterns serve as analytical fingerprints for identification purposes.
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are valuable for separating and identifying 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid from mixtures. These methods are particularly important in quality control and purity assessment.
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